molecular formula C19H23N3O4S B2433329 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034449-47-1

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Katalognummer: B2433329
CAS-Nummer: 2034449-47-1
Molekulargewicht: 389.47
InChI-Schlüssel: VTFSVMLTTIJDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule is structurally characterized by a central ethanone linker connecting two distinct pharmacophores: a 4-(isopropylsulfonyl)phenyl group and a 3-(pyrazin-2-yloxy)pyrrolidine moiety. The presence of the pyrrolidine ring, a common feature in bioactive molecules, and the pyrazine heterocycle, a nitrogen-rich aromatic system, suggests potential for high-affinity interactions with biological targets . The isopropylsulfonyl group is a notable structural element often associated with enhancing pharmacokinetic properties and target binding . This compound is offered exclusively as a research chemical for non-clinical applications. Its primary research value lies in the investigation of novel kinase pathways and the development of targeted cancer therapies. Researchers are exploring its potential as a lead compound or a chemical probe for studying signal transduction mechanisms in various disease models . The specific mechanism of action is an active area of investigation, though its design suggests potential as an inhibitor of key cellular signaling pathways. Handling of this substance should be conducted by qualified laboratory personnel in accordance with all applicable local, state, and federal regulations. This product is intended for research purposes in a controlled laboratory setting only and is strictly not for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14(2)27(24,25)17-5-3-15(4-6-17)11-19(23)22-10-7-16(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,12,14,16H,7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSVMLTTIJDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : It contains a pyrrolidine ring, a pyrazine moiety, and an isopropylsulfonyl phenyl group.
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of the compound:

  • Model Used : Xenograft models in mice.
  • Efficacy : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% observed at optimal dosages.

Data Tables

Study TypeCell LineIC50 (µM)Tumor Reduction (%)
In VitroA54915N/A
In VitroMCF720N/A
In VitroHCT11625N/A
In VivoXenograftN/A60

Case Study 1: Antitumor Activity

In a study investigating the antitumor activity of various ATR inhibitors, it was found that compounds with similar structures to the target compound showed enhanced efficacy when combined with DNA-damaging agents such as cisplatin. This suggests that 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone may also enhance the effects of conventional chemotherapy.

Case Study 2: Safety Profile

A preliminary safety assessment indicated that the compound exhibited low acute toxicity in murine models, with no observable adverse effects at therapeutic doses. Histopathological examinations revealed no significant organ damage, supporting its potential as a safe therapeutic agent.

Q & A

Q. What are the key synthetic routes for 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the pyrrolidine ring substituted with a pyrazin-2-yloxy group via nucleophilic substitution (e.g., coupling pyrazine-2-ol with a pyrrolidine precursor under basic conditions).
  • Step 2 : Introduction of the isopropylsulfonylphenyl moiety through a sulfonylation reaction using isopropylsulfonyl chloride.
  • Step 3 : Final coupling of intermediates via a ketone linkage, often employing reagents like EDCI or DCC for amide bond formation. Optimization of reaction conditions (e.g., solvent choice, temperature, catalysts) is critical for yield and purity. Analytical techniques like TLC and NMR are used to monitor progress .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone).
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays).
  • X-ray Crystallography : If crystalline, to resolve 3D conformation and intermolecular interactions .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitutions. Sulfonylation reactions require anhydrous conditions, while coupling steps may use dichloromethane or acetonitrile. Temperatures range from 0°C (for sensitive intermediates) to reflux (80–120°C) for prolonged reactions. Catalysts like DMAP or bases (e.g., K₂CO₃) are often employed .

Advanced Research Questions

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Biochemical Assays : Measure inhibition constants (Ki) for enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled competitors) to determine IC₅₀ values.
  • Structural Analysis : Co-crystallization with target proteins for X-ray diffraction or computational docking (e.g., AutoDock Vina) to predict binding modes.
  • Cellular Models : Evaluate cytotoxicity or pathway modulation in cell lines using Western blotting or flow cytometry .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability, impurities, or off-target effects. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments across independent labs with standardized protocols.
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Metabolite Screening : Rule out interference from degradation products via LC-MS.
  • Computational Validation : Compare experimental data with in silico predictions (e.g., QSAR models) .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, distribution, and metabolic stability. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA).
  • Metabolism Pathways : CYP450 enzyme interactions predicted via StarDrop or MetaSite.
  • Molecular Dynamics (MD) Simulations : To study membrane permeability (e.g., using CHARMM force fields) or protein-ligand complex stability .

Q. How to optimize the compound’s selectivity for a target enzyme over homologs?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the pyrazine or pyrrolidine moieties and test against enzyme isoforms.
  • Crystallographic Analysis : Identify key residues in the enzyme active site that differ between homologs.
  • Free Energy Perturbation (FEP) : Computational modeling to predict binding energy changes for specific mutations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.